molecular formula C22H31Cl2N3O2 B12702117 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-propyl-, dihydrochloride CAS No. 88809-79-4

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-propyl-, dihydrochloride

Cat. No.: B12702117
CAS No.: 88809-79-4
M. Wt: 440.4 g/mol
InChI Key: GOYRKQREMDQPQM-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-propyl-, dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its pyrido-oxazinone core, which is substituted with a diethylamino-phenylethyl group and a propyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-propyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido-oxazinone core through cyclization reactions. Subsequent steps involve the introduction of the diethylamino-phenylethyl group and the propyl group through substitution reactions. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-propyl-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups.

    Substitution: The diethylamino and phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-propyl-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-propyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives
  • Pyridine-2,4-dicarboxylic acid derivatives

Uniqueness

Compared to similar compounds, 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-propyl-, dihydrochloride stands out due to its unique substitution pattern and the presence of both diethylamino and phenylethyl groups

Properties

CAS No.

88809-79-4

Molecular Formula

C22H31Cl2N3O2

Molecular Weight

440.4 g/mol

IUPAC Name

4-[2-(diethylamino)-1-phenylethyl]-2-propylpyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride

InChI

InChI=1S/C22H29N3O2.2ClH/c1-4-11-20-22(26)25(21-19(27-20)14-10-15-23-21)18(16-24(5-2)6-3)17-12-8-7-9-13-17;;/h7-10,12-15,18,20H,4-6,11,16H2,1-3H3;2*1H

InChI Key

GOYRKQREMDQPQM-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C2=C(O1)C=CC=N2)C(CN(CC)CC)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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